molecular formula C12H14N2O2 B3278014 6-Methyl-D-tryptophan CAS No. 67008-97-3

6-Methyl-D-tryptophan

Cat. No.: B3278014
CAS No.: 67008-97-3
M. Wt: 218.25 g/mol
InChI Key: GDMRVYIFGPMUCG-SNVBAGLBSA-N
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Description

6-Methyl-D-tryptophan is a derivative of the essential amino acid tryptophan It features a methyl group attached to the sixth carbon of the indole ring, which distinguishes it from other tryptophan derivatives

Scientific Research Applications

6-Methyl-D-tryptophan has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Future Directions

Future research on 6-Methyl-D-tryptophan and its derivatives could focus on their potential applications in various fields. For instance, a study discusses the potential of tryptophan-based radiotracers for imaging applications in a variety of human diseases . Another study discusses the potential of tryptophan and its derivatives in the treatment of oral and maxillofacial diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-D-tryptophan typically involves the methylation of D-tryptophan. One common method includes the use of methyl iodide as the methylating agent in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can selectively methylate D-tryptophan. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-D-tryptophan undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the indole ring, using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated tryptophan derivatives.

Mechanism of Action

The mechanism of action of 6-Methyl-D-tryptophan involves its interaction with various enzymes and receptors in the body. It can act as an agonist or antagonist at specific receptor sites, influencing biochemical pathways. For instance, it may modulate the activity of enzymes involved in the kynurenine pathway, which is crucial for tryptophan metabolism.

Comparison with Similar Compounds

  • 5-Methyl-D-tryptophan
  • 7-Methyl-D-tryptophan
  • 6-Methyl-L-tryptophan

Comparison: 6-Methyl-D-tryptophan is unique due to its specific methylation at the sixth carbon, which affects its chemical reactivity and biological activity. Compared to 5-Methyl-D-tryptophan and 7-Methyl-D-tryptophan, it exhibits different regioselectivity and enantioselectivity in enzymatic reactions. Additionally, its interaction with biological targets may vary, leading to distinct pharmacological profiles.

Properties

IUPAC Name

(2R)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRVYIFGPMUCG-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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